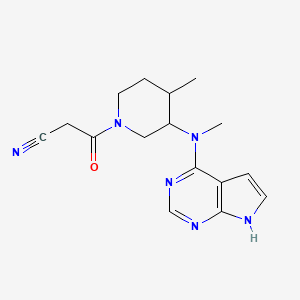

racemic-Tasocitinib

Description

The exact mass of the compound 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Racemic-Tofacitinib

Abstract

Tofacitinib, marketed under the brand name Xeljanz®, is a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] While the commercial drug is the enantiomerically pure (3R,4R) form, the synthesis and characterization of its racemic counterpart are of significant interest for research, process development, and the establishment of analytical standards. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to racemic-tofacitinib and the analytical methodologies required for its thorough characterization. The protocols and explanations are designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Introduction to Tofacitinib and Racemic Synthesis

Tofacitinib functions by inhibiting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases involved in cytokine signaling pathways critical to the immune response.[1][2] The molecule's structure consists of a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine ring.[1] The specific stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its pharmacological activity.

The synthesis of racemic-tofacitinib provides a valuable platform for several key areas of pharmaceutical development:

-

Process Optimization: Racemic synthesis routes are often more direct and cost-effective, serving as a baseline for developing more complex asymmetric syntheses.[3]

-

Analytical Standards: Racemic material is essential for developing and validating analytical methods, such as chiral chromatography, designed to separate and quantify the enantiomers.

-

Impurity Profiling: Understanding the chemistry of the racemic synthesis aids in the identification of potential process-related impurities.[4]

This guide will focus on a convergent synthesis strategy, a common approach for complex molecules like tofacitinib.[1]

Retrosynthetic Analysis of Racemic-Tofacitinib

A logical retrosynthetic analysis of tofacitinib (I) breaks the molecule down into two primary building blocks: the pyrrolo[2,3-d]pyrimidine core and the racemic 3,4-disubstituted piperidine side chain.[1][5]

The key disconnections are:

-

Amide Bond Formation: The final cyanoacetyl group can be installed via an acylation reaction on the piperidine nitrogen.

-

C-N Bond Formation (Buchwald-Hartwig Amination): The central C-N bond connecting the pyrimidine ring to the piperidine can be formed via a palladium-catalyzed cross-coupling reaction.[6][7] This disconnection yields the key intermediates: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (IV) and the racemic piperidine derivative (V).

This retrosynthetic approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis of racemic-tofacitinib.

Synthesis of Racemic-Tofacitinib

This section details a step-by-step synthesis pathway. The chosen route emphasizes commercially available starting materials and robust, well-documented chemical transformations.

Synthesis of Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (IV)

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical component.[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a widely used intermediate for many kinase inhibitors.[8][9][10]

Protocol:

-

Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one: To a dried round-bottom flask, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) as both the reagent and solvent.[11]

-

Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0 °C to catalyze the reaction.[11]

-

Heat the mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Workup (Critical Step): Cool the reaction mixture. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This reverse quench is crucial to prevent the hydrolysis of the product back to the starting material.[11]

-

Neutralize the aqueous solution to pH 7-8 using a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from toluene to yield compound (IV) as a solid.[11]

-

Expert Insight: The use of POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a tertiary amine base like DIPEA accelerates the reaction. The workup is the most critical part of this procedure; incomplete removal or harsh quenching of POCl₃ can lead to significant hydrolysis and low yields.[11]

Coupling and Final Assembly

The final steps involve the coupling of the pyrimidine core with the racemic piperidine side chain, followed by deprotection and acylation.

References

- 1. research.unl.pt [research.unl.pt]

- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 9. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Racemic Tofacitinib and its Core Intermediates

Abstract: Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] Its molecular structure features a chiral 3,4-disubstituted piperidine ring linked to a 7H-pyrrolo[2,3-d]pyrimidine core. While the therapeutically active form is the (3R,4R)-enantiomer, the synthesis of the racemic mixture is a crucial precursor, often serving as the substrate for subsequent chiral resolution.[3][4] This guide provides an in-depth technical overview of established synthetic routes to racemic Tofacitinib, focusing on the preparation of its key intermediates and their final assembly. The causality behind experimental choices, detailed protocols, and comparative data are presented to serve as a valuable resource for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of Tofacitinib can be logically deconstructed into two primary building blocks: the heterocyclic 7H-pyrrolo[2,3-d]pyrimidine core (Intermediate A ) and the functionalized piperidine side chain (Intermediate B ).[1] The principal strategy involves the synthesis of these two components separately, followed by their coupling and subsequent functional group manipulations to yield the final product.

The key racemic intermediate for the piperidine moiety is typically (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine. The cis stereochemistry is crucial and is often established during the synthesis of this intermediate. The final assembly involves a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and N-acylation.

Figure 1: Retrosynthetic analysis of Racemic Tofacitinib.

Synthesis of Key Intermediates

The efficiency of the overall synthesis hinges on the effective preparation of the two core fragments.

Intermediate A: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This heterocyclic core, also known as 7-deazapurine, is a common intermediate in the synthesis of many kinase inhibitors. Its preparation is well-documented and typically begins with commercially available materials. One established method involves the use of malononitrile and other simple precursors to construct the pyrimidine ring onto a pyrrole template, followed by chlorination.[2][5] The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a standard procedure often sufficient for early discovery and large-scale manufacturing efforts.[2]

Intermediate B: Racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine

The synthesis of the racemic piperidine moiety is the most challenging aspect of the Tofacitinib synthesis, requiring control of the relative stereochemistry between the C3 and C4 positions.[1] Several routes have been developed, primarily starting from inexpensive pyridine derivatives.

A robust and frequently cited method starts from 4-picoline (4-methylpyridine).[1][4] This pathway involves the construction of the piperidine ring and the sequential introduction of the required functional groups.

Figure 2: Synthetic pathway to Intermediate B starting from 4-picoline.

The causality for these steps is as follows:

-

N-Benzylation: The pyridine nitrogen is quaternized with a benzyl halide. The benzyl group serves as a robust protecting group that can be removed under mild hydrogenolysis conditions at a later stage.[4]

-

Reduction: The pyridinium ring is reduced to a tetrahydropyridine or directly to a piperidine. Using a reducing agent like sodium borohydride often yields a mixture of piperidinol isomers.[4][6]

-

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-benzyl-4-methylpiperidin-3-one. This ketone is a critical precursor as it sets the stage for introducing the amine functionality.[1]

-

Reductive Amination: This is the key stereochemistry-defining step. The ketone is reacted with methylamine to form an imine/enamine intermediate, which is then reduced in situ. The use of reducing agents like sodium triacetoxyborohydride often favors the formation of the thermodynamically more stable cis-isomer, where the methyl and amino groups are on the same face of the ring.[1][7] This step directly yields the desired racemic intermediate B.

An alternative and widely adopted approach begins with 3-amino-4-methylpyridine.[1][8] This route leverages the existing amino functionality and builds the piperidine ring around it.

-

Amino Group Protection: The exocyclic amine is first protected, often as a carbamate (e.g., with methyl chloroformate).[1]

-

Pyridine Ring Reduction: The protected pyridine is hydrogenated, typically using a heterogeneous catalyst like Rh/C or PtO₂, to form the corresponding substituted piperidine. This hydrogenation generally results in a mixture of cis and trans isomers, with the cis isomer often being the major product.[1][4]

-

N-Benzylation: The piperidine nitrogen is benzylated via reductive amination with benzaldehyde.[1]

-

Protecting Group Conversion: The carbamate protecting group is reduced (e.g., with LiAlH₄) to yield the N-methylamino group, affording Intermediate B.[1]

| Feature | Route 1 (from 4-Picoline) | Route 2 (from 3-Amino-4-methylpyridine) |

| Starting Material | Inexpensive and readily available. | More functionalized and costly. |

| Key Steps | Ring reduction, oxidation, reductive amination. | Ring hydrogenation, protecting group manipulations. |

| Stereocontrol | Primarily established during the final reductive amination step.[7] | Established during the catalytic hydrogenation of the pyridine ring.[1] |

| Overall Yield | Variable, dependent on the efficiency of each step. | Can be efficient, with reports of good overall yields.[4] |

Table 1: Comparison of primary synthetic routes to Intermediate B.

Final Assembly of Racemic Tofacitinib

With both key intermediates in hand, the final steps involve coupling, deprotection, and acylation.

Figure 3: Final assembly pathway to Racemic Tofacitinib.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The coupling of Intermediate A (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and Intermediate B is a cornerstone of the synthesis. This reaction proceeds via an SNAr mechanism, where the secondary amine of the piperidine displaces the chlorine atom on the pyrimidine ring.[3][9] The reaction is typically carried out in a polar solvent like water or n-butanol at elevated temperatures, with an inorganic base such as potassium carbonate to act as a hydrogen chloride acceptor.[9][10] While this reaction can be sluggish, its execution is critical for forging the key C-N bond.[2][11]

Step 2: N-Debenzylation

The benzyl protecting group on the piperidine nitrogen is removed to free up the site for the final acylation. This is most commonly achieved through catalytic hydrogenation.[10] The coupled product is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), in a protic solvent like ethanol.[6][12] This method is highly effective and clean, typically affording the debenzylated product in high yield.

Step 3: N-Acylation

The final step is the acylation of the secondary piperidine nitrogen with a cyanoacetyl moiety. This is accomplished by reacting the debenzylated intermediate with an activated cyanoacetic acid derivative, such as an ester (e.g., ethyl cyanoacetate) or an acyl chloride.[6][13] This reaction forms the propanenitrile side chain, completing the synthesis of racemic Tofacitinib. The resulting free base can then be converted to a pharmaceutically acceptable salt, such as the citrate salt, for formulation.[2][14]

Key Experimental Protocols

The following protocols are illustrative examples based on procedures described in the literature.

Protocol 1: Synthesis of Racemic (cis)-1-benzyl-4-methylpiperidin-3-one from (cis/trans)-1-benzyl-4-methylpiperidin-3-ol[1]

-

Materials: (cis/trans)-1-benzyl-4-methylpiperidin-3-ol, acetone, Jones reagent (chromic acid in sulfuric acid).

-

Procedure:

-

Dissolve the piperidinol substrate in reagent-grade acetone and cool the solution to 0°C in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction progress can be monitored by the persistence of the orange color of Cr(VI).

-

Once the reaction is complete (as determined by TLC or LC-MS), quench the excess oxidant by the careful addition of isopropanol until the solution turns green.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ketone, which can be purified by column chromatography.

-

Protocol 2: SNAr Coupling of Intermediates A and B[9][10][15]

-

Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate A), (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine (Intermediate B), potassium carbonate (K₂CO₃), water, n-butanol.

-

Procedure:

-

To a reaction vessel, add Intermediate A, Intermediate B, potassium carbonate, and a mixture of water and n-butanol.

-

Heat the reaction mixture to reflux (approximately 95-105°C) with vigorous stirring.

-

Maintain the reaction at reflux for 36-72 hours, monitoring the progress by HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Isolate the solid product by filtration, wash with water and a cold co-solvent like methanol to remove inorganic salts and unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure coupled product.

-

Conclusion

The synthesis of racemic Tofacitinib is a multi-step process that relies on the strategic construction and coupling of a 7-deazapurine core and a stereochemically defined piperidine fragment. The most common and scalable routes utilize inexpensive starting materials like 4-picoline or 3-amino-4-methylpyridine to build the racemic (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. Key transformations include reductive amination to control stereochemistry, a robust SNAr coupling to link the two core fragments, and standard deprotection/acylation steps to complete the synthesis. While this guide focuses on the racemic synthesis, it is important to note that this mixture serves as the direct precursor for chiral resolution techniques, which are employed to isolate the therapeutically active (3R,4R)-enantiomer for clinical use.[4][15] The methodologies described herein represent a convergence of classic and modern organic chemistry principles, providing a solid foundation for the production of this important pharmaceutical agent.

References

- 1. research.unl.pt [research.unl.pt]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and oral efficacy of a 4-(butylethylamino)pyrrolo[2,3-d]pyrimidine: a centrally active corticotropin-releasing factor1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN114835714A - Preparation method of tofacitinib - Google Patents [patents.google.com]

- 9. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Chemical properties of racemic Tofacitinib

An In-Depth Technical Guide to the Chemical Properties of Racemic Tofacitinib

Abstract

Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family, is a cornerstone therapeutic for various autoimmune diseases. Its molecular structure contains two chiral centers, giving rise to a complex stereoisomeric landscape. While the marketed drug, Xeljanz®, is the enantiomerically pure (3R,4R)-Tofacitinib, the racemic mixture and its constituent stereoisomers are of profound importance during synthesis, process development, and quality control. This guide provides a detailed exploration of the chemical properties of racemic Tofacitinib, focusing on the stereochemical relationships, physicochemical characteristics, analytical resolution, and the structure-activity relationship that dictates its pharmacological profile. We will delve into the causality behind experimental choices, providing field-proven insights and validated protocols essential for professionals in drug development.

The Stereochemical Core of Tofacitinib

The therapeutic activity and safety of Tofacitinib are critically dependent on its stereochemistry. The molecule possesses two chiral centers at the C3 and C4 positions of its piperidine ring, which results in the existence of four distinct stereoisomers.[1] These isomers exist as two pairs of enantiomers.

-

Enantiomeric Pair 1: (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib

-

Enantiomeric Pair 2: (3R,4S)-Tofacitinib and (3S,4R)-Tofacitinib

The therapeutically active pharmaceutical ingredient (API) is (3R,4R)-Tofacitinib.[1] Its enantiomer, (3S,4S)-Tofacitinib, and the two diastereomers, (3R,4S) and (3S,4R), are considered process-related impurities that must be rigorously monitored and controlled in accordance with regulatory guidelines.[1][2] The synthesis of enantiomerically pure Tofacitinib is a significant challenge, often requiring the resolution of racemic intermediates or complex asymmetric synthesis strategies.[3][4] Understanding the properties of the racemic mixture is therefore fundamental to ensuring the quality, safety, and efficacy of the final drug product.

References

A Technical Guide to the Structural Elucidation of Racemic Tofacitinib

Abstract

Tofacitinib is a potent Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory autoimmune diseases.[1][2] The active pharmaceutical ingredient (API) is the (3R,4R)-enantiomer.[1][3] However, synthetic routes can produce a racemic mixture, necessitating robust analytical methodologies to elucidate and differentiate the stereoisomers. This technical guide provides an in-depth exploration of the integrated analytical workflow required for the complete structural elucidation of racemic tofacitinib, from fundamental molecular characterization to absolute stereochemical assignment and enantiomeric separation. We will delve into the causality behind experimental choices, presenting field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Tofacitinib

Tofacitinib, chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is a targeted synthetic disease-modifying antirheumatic drug (DMARD).[4][5] It functions by inhibiting JAKs, intracellular enzymes critical to signaling pathways that drive immune cell function and hematopoiesis.[6] The molecule possesses two chiral centers on its piperidine ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[7]

The therapeutic efficacy of tofacitinib is stereospecific, with the (3R,4R)-isomer being the active moiety.[7] Its enantiomer, the (3S,4S)-isomer, and the corresponding diastereomers are considered process-related impurities.[1][7] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control over enantiomeric impurities to ensure the safety and efficacy of the final drug product.[1][3] Therefore, the complete structural elucidation of a sample purported to be tofacitinib must not only confirm the molecular structure but also definitively assign the absolute stereochemistry and quantify the presence of other stereoisomers.

This guide outlines the multi-technique approach essential for this task, integrating spectroscopic, crystallographic, and chromatographic methods.

Foundational Structure Confirmation: A Spectroscopic Approach

Before tackling stereochemistry, the fundamental connectivity of the tofacitinib molecule must be confirmed. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides the primary evidence for the molecular formula and atomic framework. Infrared (IR) spectroscopy serves as a complementary technique to verify the presence of key functional groups.

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its molecular weight. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides an accurate mass measurement, allowing for the confident determination of the elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint, helping to piece together the structural components.

Protocol: LC-TOF-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the tofacitinib sample in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Chromatography:

-

Mass Spectrometry (Time-of-Flight - TOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra.

-

Expected Data: Tofacitinib has a molecular formula of C₁₆H₂₀N₆O and a monoisotopic mass of 312.170 g/mol .[2] The HRMS should detect the protonated molecule [M+H]⁺ at m/z 313.177. The MS/MS fragmentation will show characteristic losses corresponding to the cyanoacetyl group, the piperidine ring, and the pyrrolo[2,3-d]pyrimidine core, confirming the major structural motifs.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS provides the overall formula and fragments, NMR spectroscopy maps the precise connectivity of the molecule. ¹H NMR identifies the types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing proton-proton and proton-carbon connectivities, respectively, allowing for the unambiguous assembly of the molecular skeleton.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the tofacitinib sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals include aromatic protons from the pyrrolo[2,3-d]pyrimidine system, aliphatic protons from the piperidine ring and its methyl substituents, and the methyl group on the amine.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.

-

2D NMR: Run COSY and HSQC experiments to establish C-H and H-H correlations.

-

Data Interpretation: The resulting spectra should be compared against a known reference standard or published data. The chemical shifts, coupling constants, and 2D correlations must be consistent with the known structure of tofacitinib. For a racemic mixture, the NMR spectra of the two enantiomers are identical in a non-chiral solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid, non-destructive technique that confirms the presence of specific functional groups by measuring the absorption of infrared radiation. For tofacitinib, this is a quick and reliable way to verify the presence of key bonds like N-H (amine), C-H (aliphatic/aromatic), C≡N (nitrile), and C=O (amide).

Expected Data: The FTIR spectrum of tofacitinib citrate shows characteristic absorption bands.[9]

-

~3310 cm⁻¹: N-H stretching from the pyrrole and amine groups.[9]

-

~2920 cm⁻¹: Aliphatic C-H stretching.[9]

-

~2250 cm⁻¹: C≡N stretching of the nitrile group (typically weak).

-

~1650 cm⁻¹: C=O stretching of the amide group.[9]

Absolute Structure and Polymorphism: X-ray Crystallography

Causality: Spectroscopic methods confirm the molecular structure but cannot determine the three-dimensional arrangement of atoms in space, i.e., the absolute stereochemistry. X-ray crystallography is the definitive method for this purpose. By diffracting X-rays off a single crystal, one can generate a 3D electron density map of the molecule, revealing the precise spatial coordinates of every atom and unambiguously assigning the R/S configuration at each chiral center. It is also the primary tool for identifying the solid-state form (polymorphism), which can impact a drug's physical properties.[10][11][12]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of tofacitinib (e.g., in a solvent system like methanol/water or acetone) is a common method.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined to achieve the best fit with the experimental data.

Data Interpretation: The final refined structure of tofacitinib citrate reveals an orthorhombic crystal system with space group P2₁2₁2₁.[13][14][15] The crystallographic data provides precise bond lengths, angles, and the absolute configuration of the chiral centers, confirming the (3R,4R) or (3S,4S) nature of the molecule within the crystal lattice. For a racemic synthesis, separate crystallization may yield crystals of the pure enantiomers or a racemic compound.

Table 1: Crystallographic Data for Tofacitinib Dihydrogen Citrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [13][14] |

| Space Group | P2₁2₁2₁ | [13][14][15] |

| a (Å) | 5.91113(1) | [13][14] |

| b (Å) | 12.93131(3) | [13][14] |

| c (Å) | 30.43499(7) | [13][14] |

| Volume (ų) | 2326.411(6) | [13][14] |

| Z | 4 | [13][14] |

Resolving the Mirror Image: Chiral Chromatography

Causality: While crystallography provides the absolute structure of a single crystal, it doesn't quantify the composition of a bulk powder, which may be a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying enantiomers. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Protocol: Chiral RP-HPLC for Tofacitinib Enantiomers This protocol is adapted from a validated method for separating the (3R,4R) and (3S,4S) enantiomers.[1][3]

-

Instrumentation: An HPLC system equipped with a UV detector.[1]

-

Chromatographic Conditions:

-

Mobile Phase: Gradient elution using Ammonium Acetate buffer (5 mM, pH 8.0) (A) and Acetonitrile (B).[1][3]

-

Gradient Program: 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B.[1]

-

Flow Rate: 0.6 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Injection Volume: 20.0 µL.[1]

-

System Suitability: Inject a resolution solution containing both the (3R,4R) and (3S,4S) isomers. The resolution between the two peaks should be greater than 1.5.[1]

-

Quantification: Prepare a calibration curve using a reference standard of the undesired (3S,4S) enantiomer. The limit of detection (LOD) and limit of quantitation (LOQ) for this method have been reported as 0.04 µg/mL and 0.1 µg/mL, respectively.[1][3]

References

- 1. mdpi.com [mdpi.com]

- 2. Tofacitinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pfizermedical.com [pfizermedical.com]

- 7. benchchem.com [benchchem.com]

- 8. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets | PLOS One [journals.plos.org]

- 11. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New polymorph of tofacitinib citrate and in vitro equivalence study of its sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]

Introduction: The Dawn of JAK Inhibition and the Question of Chirality

An In-depth Technical Guide to the Discovery and Racemic History of Tofacitinib

Tofacitinib, marketed as Xeljanz®, represents a landmark achievement in the treatment of autoimmune diseases, being the first oral Janus kinase (JAK) inhibitor approved for conditions like rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2][3] Its mechanism of action targets the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous cytokines and growth factors that mediate inflammation and immune responses.[4][5][6] The journey of Tofacitinib from a high-throughput screening hit to a blockbuster drug is a compelling case study in modern medicinal chemistry, particularly in the strategic management of stereoisomerism.

The Tofacitinib molecule possesses two chiral centers at the C3 and C4 positions of its piperidine ring.[7][8] This structural feature gives rise to four possible stereoisomers: the (3R,4R) and (3S,4S) enantiomeric pair, and the (3R,4S) and (3S,4R) enantiomeric pair. These pairs are diastereomers of each other.[7] It is now well-established that the therapeutic activity resides almost exclusively in the (3R,4R)-enantiomer.[5][7][9] However, the initial path to this optimized, single-enantiomer drug involved a critical and common phase in drug discovery: the synthesis and evaluation of the racemic mixture.

This guide provides a detailed technical account of the discovery and history of racemic Tofacitinib, intended for researchers, scientists, and drug development professionals. We will explore the rationale behind the initial racemic approach, the synthetic methodologies used to create the racemic core, the pivotal process of chiral resolution, and the comparative biological data that ultimately mandated the development of the single (3R,4R)-enantiomer.

Part 1: The Racemic Approach - Speed and Strategy in Early-Phase Discovery

The Tofacitinib discovery program, initiated by Pfizer in the 1990s following foundational research at the NIH, sought novel immunosuppressive agents.[10] In early-stage drug discovery, the primary goal is to identify a "hit" compound with the desired biological activity and then optimize it into a "lead" with drug-like properties. When a new chiral scaffold is identified, pursuing a racemic synthesis is often the most pragmatic and time-efficient strategy.

The causality behind this choice is rooted in practicality. Devising a robust, stereoselective synthesis from scratch can be a lengthy and resource-intensive process. In contrast, a racemic synthesis allows for the rapid generation of material to validate the biological target, establish preliminary structure-activity relationships (SAR), and assess early pharmacokinetic properties. If the racemic mixture shows promise, the subsequent, more complex task of separating the enantiomers and identifying the active "eutomer" is justified. Most early synthetic routes to Tofacitinib's core structure involved the creation of a racemic 3,4-disubstituted piperidine intermediate, which was then subjected to resolution.[11]

Experimental Protocol: Representative Racemic Synthesis of the Tofacitinib Piperidine Core

The following protocol describes a common strategy for synthesizing the key racemic intermediate, cis-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, a direct precursor that requires resolution before being coupled with the pyrrolo[2,3-d]pyrimidine heterocycle. This pathway begins with readily available starting materials.[11]

Objective: To synthesize the racemic cis-3-amino-4-methylpiperidine core structure.

Methodology:

-

Step 1: Olefin Formation.

-

To a solution of 1-Benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methyllithium dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

The resulting tertiary alcohol is then treated with thionyl chloride in dichloromethane at 0 °C to form a tertiary chloride, which is subsequently eliminated using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the tetrahydropyridine olefin 6.[11]

-

-

Step 2: Epoxidation.

-

Dissolve the olefin intermediate from Step 1 in dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with aqueous sodium bicarbonate and sodium thiosulfate solutions to yield the racemic epoxide 7.[11]

-

-

Step 3: Aziridination (Alternative to Epoxidation).

-

Alternatively, the olefin can be converted to an aziridine. Treat the olefin with Boc-azide in the presence of a suitable catalyst to form the N-Boc protected aziridine 9.[11]

-

-

Step 4: Regioselective Ring Opening.

-

Dissolve the epoxide 7 (or aziridine 9) in a suitable solvent like methanol.

-

Add an amine source, such as a solution of methylamine in ethanol, and heat the reaction in a sealed vessel. The nucleophilic attack occurs preferentially at the less-hindered C3 position, establishing the cis relationship between the methyl group at C4 and the new amino group at C3.

-

Purify the resulting product, (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine, via column chromatography to yield the racemic cis intermediate.

-

Diagram: Racemic Synthesis Workflow

Caption: Workflow for the racemic synthesis of the Tofacitinib piperidine core.

Part 2: The Pivotal Separation - From Racemate to Single Enantiomer

Once the racemic mixture of the piperidine core demonstrated promising activity, the critical next step was to isolate the individual enantiomers. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[12][13] For Tofacitinib, this proved to be the case, making chiral separation an essential, non-negotiable step in its development.

The most common industrial method for resolving such racemic amines is through the formation of diastereomeric salts using a chiral acid. This process exploits the different physical properties (like solubility) of the resulting diastereomeric salts, allowing for their separation by crystallization.

Experimental Protocol 1: Classical Chemical Resolution of Racemic Piperidine Intermediate

This protocol details the resolution of the racemic amine intermediate V to isolate the desired (3R,4R) precursor using a chiral resolving agent.[14]

Objective: To separate the (3R,4R) and (3S,4S) enantiomers of the key piperidine intermediate via diastereomeric salt crystallization.

Methodology:

-

Step 1: Diastereomeric Salt Formation.

-

Dissolve the racemic amine intermediate V in a suitable solvent mixture, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-2,3-Dibenzoyl-D-tartaric acid, in the same solvent.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization. The salt formed between the (3R,4R)-amine and the D-tartaric acid derivative will preferentially crystallize due to lower solubility.[14]

-

-

Step 2: Isolation of the Diastereomeric Salt.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The enantiomeric purity of the isolated salt can be checked at this stage using chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% diastereomeric excess.

-

-

Step 3: Liberation of the Free Amine.

-

Suspend the purified diastereomeric salt (intermediate IV) in a biphasic system of water and an organic solvent like dichloromethane.

-

Add an aqueous base, such as sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free amine into the organic layer.[14]

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (3R,4R)-piperidine intermediate III.

-

Experimental Protocol 2: Analytical Chiral HPLC for Quality Control

To monitor the success of the resolution and for final product quality control, a validated chiral HPLC method is essential.[12][15]

Objective: To separate and quantify the enantiomers of Tofacitinib or its chiral intermediates.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: CHIRALPAK IH (250 mm × 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.[12]

-

Mobile Phase: A mixture of an ammonium acetate buffer and acetonitrile, often run in a gradient elution mode. A typical starting condition could be 85:15 buffer:acetonitrile.[12]

-

Flow Rate: 0.6 - 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Detection Wavelength: 285 nm.[12]

Procedure:

-

Prepare standard solutions of the racemate and the purified enantiomer in the mobile phase.

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the samples and record the chromatograms.

-

The (3R,4R)-isomer (Tofacitinib) and its (3S,4S)-enantiomer will elute as distinct peaks, allowing for accurate quantification of enantiomeric purity.

Diagram: Chiral Resolution and Analysis Workflow

Caption: Workflow for classical resolution and analysis of the chiral piperidine core.

Part 3: The Proof of Concept - Stereochemistry and Biological Potency

The rationale for abandoning the racemate in favor of a single enantiomer is ultimately driven by biological data. Experiments consistently demonstrated that the (3R,4R)-enantiomer of Tofacitinib is the most potent inhibitor of the JAK family of kinases.[5] The other stereoisomers, including its enantiomer (3S,4S) and the diastereomers, are significantly less active.[7] This high degree of stereoselectivity is typical for interactions between small molecules and chiral biological targets like enzyme active sites.

Diagram: JAK-STAT Signaling Pathway

Caption: Tofacitinib inhibits JAK phosphorylation of STAT proteins.

Data Presentation: Comparative Inhibitory Activity of Tofacitinib Stereoisomers

The following table summarizes the inhibitory potency (IC₅₀) of Tofacitinib's stereoisomers against key JAK enzymes. This quantitative data provides the definitive justification for selecting the (3R,4R)-enantiomer for clinical development.

| Compound | Stereochemistry | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| Tofacitinib | (3R,4R) | 3.2 | 4.1 | 1.6 |

| Enantiomer | (3S,4S) | >10,000 | >10,000 | >10,000 |

| Diastereomer 1 | (3R,4S) | Significantly Less Active | Significantly Less Active | Significantly Less Active |

| Diastereomer 2 | (3S,4R) | Significantly Less Active | Significantly Less Active | Significantly Less Active |

| Note: IC₅₀ values are approximate and compiled from literature.[5][7][16] "Significantly Less Active" indicates reported IC₅₀ values are several orders of magnitude higher than the active (3R,4R) enantiomer. |

The dramatic difference in potency—over a thousand-fold between the (3R,4R) enantiomer and its counterparts—is a classic example of Easson-Stedman hypothesis in action. It underscores that only one enantiomer fits optimally into the ATP-binding pocket of the JAK enzymes, highlighting the necessity of moving forward with an enantiomerically pure drug to maximize efficacy and minimize potential off-target effects from inactive isomers.

Conclusion: From a Racemic Puzzle to a Chiral Solution

The story of Tofacitinib's early development is a testament to a strategic and logical drug discovery process. The initial synthesis of a racemic mixture was a crucial first step that enabled rapid target validation and established a viable chemical scaffold. However, the true therapeutic potential was only unlocked through the meticulous process of chiral resolution and the subsequent discovery that the desired biological activity was confined to the (3R,4R)-enantiomer. This journey from a racemic compound to a single-enantiomer drug not only paved the way for a new class of oral therapies for autoimmune diseases but also serves as an exemplary technical guide for navigating the complexities of stereoisomerism in modern pharmaceutical development. The decision to pursue the enantiopure form was not merely an optimization but a fundamental requirement to create a safe and effective medicine.

References

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Pfizer - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. research.unl.pt [research.unl.pt]

- 9. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]

- 10. forbes.com [forbes.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 15. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]

- 16. pubs.acs.org [pubs.acs.org]

In Vitro Activity of Racemic Tofacitinib: A Technical Guide for Drug Development Professionals

Introduction: Tofacitinib and the JAK-STAT Signaling Axis

Tofacitinib is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes, a critical component of the JAK-STAT signaling pathway.[1][2][3] This pathway is a primary conduit for signal transduction for a wide array of cytokines and growth factors that are pivotal in hematopoiesis and immune cell function.[1][2] The binding of these extracellular messengers to their corresponding receptors on the cell surface triggers the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] Once activated, JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[2] Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes involved in inflammation and immune responses.[2]

Tofacitinib exerts its therapeutic effect by modulating this signaling cascade at the level of the JAKs, thereby preventing the phosphorylation and subsequent activation of STATs.[1] It is recognized as a pan-JAK inhibitor, though it exhibits a degree of selectivity, primarily targeting JAK1 and JAK3, with moderate activity against JAK2 and lower potency towards TYK2.[2][4] This inhibition of cytokine signaling pathways, including those for interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs), underpins its efficacy in treating various autoimmune and inflammatory conditions such as rheumatoid arthritis.[2][5]

A crucial aspect of Tofacitinib's molecular structure is the presence of two chiral centers, which gives rise to four possible stereoisomers.[6] The therapeutically active agent is the (3R,4R)-stereoisomer.[6] Its enantiomer, the (3S,4S)-isomer, and the two diastereomers, (3R,4S) and (3S,4R), are considered impurities that must be carefully monitored and controlled during manufacturing.[6][7] While enantiomers possess identical chemical compositions, their different three-dimensional structures can lead to significant variations in their pharmacological and toxicological profiles.[7] This guide focuses on the in vitro activity of racemic Tofacitinib, a 1:1 mixture of the (3R,4R) and (3S,4S) enantiomers, providing a comprehensive overview for researchers and drug development professionals.

Core Principles of In Vitro Assessment: Unraveling Potency and Selectivity

The cornerstone of characterizing any kinase inhibitor lies in meticulously designed in vitro assays that quantify its potency and selectivity. For Tofacitinib, this involves two primary experimental approaches: biochemical kinase assays and cell-based functional assays. The former provides a direct measure of the inhibitor's ability to engage with its purified enzyme targets, while the latter offers insights into its efficacy within a more physiologically relevant cellular context.

Biochemical Kinase Assays: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[8] Lower IC50 values are indicative of greater potency.[8] The determination of Tofacitinib's IC50 against the different JAK isoforms is fundamental to understanding its selectivity profile.

Table 1: Reported In Vitro IC50 Values for Tofacitinib against JAK Kinases

| JAK Isoform | IC50 (nM) | Assay Conditions |

| JAK1 | 1.7 - 3.7 | Enzymatic Assay |

| JAK2 | 1.8 - 4.1 | Enzymatic Assay |

| JAK3 | 0.75 - 2.0 | Enzymatic Assay |

| TYK2 | 16 - 416 | Varies by cell type and cytokine |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a generalized method for determining the IC50 of racemic Tofacitinib against a panel of purified recombinant JAK enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of racemic Tofacitinib against purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Racemic Tofacitinib

-

Adenosine triphosphate (ATP)

-

Suitable peptide substrate (e.g., poly-Glu-Tyr)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of racemic Tofacitinib in DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations for the assay.

-

Enzyme and Substrate Preparation: Dilute the recombinant JAK enzymes and the peptide substrate to their optimal concentrations in the assay buffer.

-

Assay Reaction Setup: In a multi-well plate, add the following components in a defined order:

-

Racemic Tofacitinib dilution or DMSO (for control wells).

-

A mixture of the specific JAK enzyme and peptide substrate.

-

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration is often set near the Michaelis constant (Km) value for each respective kinase to ensure accurate IC50 determination.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow the enzymatic reaction to proceed.

-

Detection of Kinase Activity: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent. The ADP-Glo™ assay, for example, converts the produced ADP into a luminescent signal.[8]

-

Data Analysis: Measure the luminescent signal from each well using a plate reader. Plot the percentage of enzyme inhibition against the logarithm of the racemic Tofacitinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]

Cell-Based Assays: Probing Functional Consequences

While biochemical assays are invaluable for determining direct enzyme inhibition, cell-based assays are essential for understanding how an inhibitor affects signaling pathways within a living cell. For Tofacitinib, the most relevant cell-based assays focus on its ability to block cytokine-induced STAT phosphorylation.

Phospho-STAT Flow Cytometry and Western Blotting

These techniques are the workhorses for assessing the functional consequences of JAK inhibition. By stimulating specific cell types with a relevant cytokine (e.g., IL-6, IFN-γ), one can induce the phosphorylation of downstream STAT proteins. Pre-treatment with Tofacitinib should lead to a dose-dependent decrease in this phosphorylation event.

Figure 1: JAK-STAT Signaling Pathway and Tofacitinib's Point of Intervention

Caption: Canonical JAK-STAT signaling and the inhibitory action of Tofacitinib.

Experimental Protocol: Cellular Phospho-STAT Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory effect of racemic Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context using Western blotting. A similar approach can be adapted for flow cytometry.[12]

Objective: To evaluate the dose-dependent inhibition of cytokine-induced STAT phosphorylation by racemic Tofacitinib in a relevant cell line.

Materials:

-

Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cell line responsive to the chosen cytokine)

-

Complete cell culture medium

-

Racemic Tofacitinib stock solution (in DMSO)

-

Recombinant cytokine (e.g., IL-6, IFN-γ)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed the cells in appropriate culture plates and allow them to adhere or stabilize. Pre-treat the cells with varying concentrations of racemic Tofacitinib or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the chosen cytokine at a predetermined concentration and for an optimal time to induce robust STAT phosphorylation.[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein overnight at 4°C.[4]

-

Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

-

-

Stripping and Re-probing: To ensure equal protein loading and to normalize the phospho-STAT signal, the membrane can be stripped of the initial antibodies and re-probed with antibodies against the total STAT protein and a loading control protein (e.g., GAPDH).[4]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal and/or the loading control. Calculate the percentage of inhibition for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.

Figure 2: General Experimental Workflow for Cellular Assay

Caption: Workflow for assessing cellular inhibition of STAT phosphorylation.

Considerations for Racemic vs. Enantiomerically Pure Tofacitinib

While this guide focuses on racemic Tofacitinib, it is imperative for drug development professionals to recognize the potential differences in activity between the racemate and the individual enantiomers. The (3R,4R)-enantiomer is the active pharmaceutical ingredient, and the (3S,4S)-enantiomer is generally considered to be significantly less active.[6] Therefore, the in vitro activity of the racemate will likely be an average of the high potency of the (3R,4R)-isomer and the lower potency of the (3S,4S)-isomer.

For rigorous drug development and quality control, it is essential to:

-

Develop and validate chiral separation methods, such as chiral High-Performance Liquid Chromatography (HPLC), to accurately quantify the enantiomeric purity of Tofacitinib batches.[7][13]

-

Characterize the in vitro activity of the individual enantiomers in parallel with the racemic mixture to fully understand the contribution of each to the overall pharmacological profile.

Conclusion: A Framework for In Vitro Characterization

This technical guide provides a comprehensive framework for assessing the in vitro activity of racemic Tofacitinib. By employing a combination of biochemical kinase assays and cell-based functional assays, researchers can obtain a detailed understanding of its potency, selectivity, and mechanism of action. A thorough characterization of the inhibitory profile against the JAK kinase family and the downstream consequences on STAT signaling is fundamental for the continued development and quality control of Tofacitinib and related JAK inhibitors. The principles and protocols outlined herein serve as a robust starting point for scientists and researchers dedicated to advancing the field of targeted immunomodulatory therapies.

References

- 1. ptmasterguide.com [ptmasterguide.com]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ard.bmj.com [ard.bmj.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. courses.edx.org [courses.edx.org]

- 12. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Stability and Degradation of Racemic Tofacitinib

This guide provides an in-depth exploration of the chemical stability of racemic Tofacitinib, a potent Janus kinase (JAK) inhibitor. Designed for researchers, scientists, and professionals in drug development, this document delves into the degradation pathways of Tofacitinib under various stress conditions, offering a comprehensive understanding of its intrinsic stability. The methodologies and insights presented herein are grounded in established scientific principles and aim to equip the reader with the necessary knowledge to conduct robust stability-indicating studies.

Section 1: Introduction to Tofacitinib and the Imperative of Stability Studies

Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase family of enzymes (JAKs), thereby modulating cytokine signaling pathways crucial to the inflammatory response.[3] The chemical structure of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, features several functional groups susceptible to chemical degradation.

Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[1][2] They provide invaluable insights into the intrinsic stability of a drug substance, help in the identification of potential degradation products, and are essential for the development and validation of stability-indicating analytical methods.[4][5] Understanding the degradation profile of racemic Tofacitinib is paramount for ensuring the safety, efficacy, and quality of the final drug product by controlling impurities and establishing appropriate storage conditions and shelf-life.

Section 2: Degradation Pathways of Tofacitinib

Forced degradation studies on Tofacitinib have revealed its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and to a lesser extent, thermal and photolytic stress conditions.[1][2][6] The primary sites of degradation are the 3-oxopropanenitrile moiety and the pyrrolo[2,3-d]pyrimidine core.[1]

Hydrolytic Degradation

Acidic Conditions: Under acidic hydrolysis, Tofacitinib shows susceptibility to degradation, primarily at the amide and cyano positions of the 3-oxopropanenitrile moiety.[1] Minor degradation has been observed, leading to the formation of specific degradation products.[7][8] One of the identified degradants in acidic conditions is descyanoacetyl-TOFT.[8]

Basic Conditions: Tofacitinib is significantly more labile under basic conditions.[6][8] The degradation is rapid and extensive, resulting in multiple degradation products.[2] The primary degradation pathway involves the hydrolysis of the cyano and amide groups.[1] Treatment with 0.1 N NaOH can lead to the formation of four distinct degradation products.[6] A major degradant observed under basic stress is descyanoacetyl-TOFT.[8]

Oxidative Degradation

Tofacitinib is highly sensitive to oxidative stress.[1][2] Exposure to hydrogen peroxide (H2O2) leads to rapid and extensive degradation.[1] The pyrrole ring double bond is particularly susceptible to oxidation, resulting in the formation of several degradation products.[1][2] Studies have identified as many as six degradation peaks following exposure to 3% H2O2.[1]

Thermal and Photolytic Degradation

Thermal Degradation: Tofacitinib exhibits moderate degradation under thermal stress.[1][9] Increased degradation is observed at higher temperatures, with one study noting significant degradation at 50°C.[1] However, another study found the drug to be stable when exposed to 80°C for 24 hours.[6] This suggests that the extent of thermal degradation can be dependent on the specific conditions and duration of exposure.

Photolytic Degradation: The stability of Tofacitinib under photolytic stress appears to be relatively robust.[2] Exposure to UV light at 254 nm results in the formation of a single degradation product, with the percentage of degradation increasing over time.[1] Some studies, however, report no significant degradation under UV light for 24 hours.[6]

The following diagram illustrates the key degradation pathways of Tofacitinib under various stress conditions.

Caption: Key degradation pathways of Tofacitinib under different stress conditions.

Section 3: Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is crucial for understanding the stability of Tofacitinib. The following protocols are based on established practices and ICH guidelines.[2]

Materials and Reagents

-

Racemic Tofacitinib drug substance

-

HPLC grade acetonitrile and methanol

-

Purified water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H2O2), 30% solution

-

Potassium dihydrogen phosphate, analytical grade

-

1-Octane sulfonic acid sodium salt

-

Potassium hydroxide (KOH), analytical grade

Instrumentation

A validated stability-indicating HPLC method is the cornerstone of the analysis. A typical system would consist of:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

General Procedure for Stress Testing

-

Preparation of Stock Solution: Accurately weigh and dissolve Tofacitinib in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).[1][5]

-

Analysis: Inject the prepared samples into the HPLC system and analyze using a validated stability-indicating method.

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for conducting forced degradation studies of Tofacitinib.

Detailed Protocols for Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix equal volumes of Tofacitinib stock solution and 0.1 M HCl. Keep at room temperature for a specified period (e.g., 2 to 48 hours).[1] Neutralize with an equimolar concentration of NaOH before dilution and analysis.[2] |

| Base Hydrolysis | Mix equal volumes of Tofacitinib stock solution and 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 10 minutes to 48 hours).[1][8] Neutralize with an equimolar concentration of HCl before dilution and analysis.[2] |

| Oxidative Degradation | Mix equal volumes of Tofacitinib stock solution and 3% (v/v) H2O2. Keep at room temperature for a specified period (e.g., 2 to 48 hours).[1] Dilute with mobile phase before analysis. |

| Thermal Degradation | Expose the solid drug substance or a solution to elevated temperatures (e.g., 50°C, 80°C) for a defined duration (e.g., 2 to 24 hours).[1][6] Dissolve/dilute the sample in the mobile phase before analysis. |

| Photolytic Degradation | Expose the solid drug substance or a solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 2 to 24 hours).[1][2][6] Dissolve/dilute the sample in the mobile phase before analysis. |

Section 4: Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for separating and quantifying Tofacitinib from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose.[1][4][5][7]

Recommended HPLC Method Parameters

The following parameters are a starting point and should be optimized and validated for the specific application.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 mm x 150 mm, 2.5 µm (e.g., Waters XBridge BEH Shield RP18)[8] or C18, 250 mm x 4.0 mm, 5µm (e.g., Inertsil ODS 3V)[5] |

| Mobile Phase A | Buffer solution (e.g., 2.72 g/L potassium phosphate monobasic and 1 g/L sodium 1-octanesulfonate, pH 5.5) and acetonitrile (90:10 v/v)[4][8] |

| Mobile Phase B | Acetonitrile and Buffer (70:30 v/v)[4] or Acetonitrile and 0.05 M ammonium acetate buffer (35:65 v/v)[5] |

| Flow Rate | 0.8 - 1.0 mL/min[5][8] |

| Column Temperature | 30 - 45°C[5][8] |

| Detection Wavelength | 210 nm, 230 nm, or 280 nm (PDA detection from 200-400 nm is recommended for peak purity analysis)[4][5][8] |

| Injection Volume | 10 µL[8] |

| Gradient Program | A gradient elution is typically required to resolve all degradation products.[8] |

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][2] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies and peak purity analysis using a PDA detector.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be close to 1.[1][7]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.[1]

-

Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1][7]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

Section 5: Summary of Degradation Data

The following table summarizes the typical degradation of Tofacitinib observed under various stress conditions. The percentages are indicative and will vary depending on the exact experimental conditions.

| Stress Condition | Duration | % Degradation (Approximate) | Number of Major Degradants |

| 0.1 M HCl (RT) | 48 hours | 22%[1] | 1-3[1][7] |

| 0.1 M NaOH (RT) | 48 hours | 46%[1] | 4+[1][6] |

| 3% H2O2 (RT) | 48 hours | 94%[1] | 6+[1] |

| Thermal (50°C) | 2 hours | 43%[1] | 1+[1] |

| Photolytic (254 nm) | 6 hours | 17%[1] | 1[1] |

Section 6: Conclusion

This technical guide has provided a comprehensive overview of the stability and degradation of racemic Tofacitinib. The molecule is particularly susceptible to degradation under basic and oxidative conditions, with the 3-oxopropanenitrile moiety and the pyrrolo[2,3-d]pyrimidine ring being the primary sites of instability. It exhibits greater stability under acidic, thermal, and photolytic stress. A thorough understanding of these degradation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, is essential for the successful development of a safe, effective, and stable Tofacitinib drug product. The experimental protocols and analytical methodologies detailed in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. acgpubs.org [acgpubs.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. emergingstandards.usp.org [emergingstandards.usp.org]

- 9. iosrjournals.org [iosrjournals.org]

An In--Depth Technical Guide to the Solubility Profiling of Racemic Tofacitinib

Executive Summary

This technical guide provides a comprehensive framework for conducting solubility studies on racemic tofacitinib, a Janus kinase (JAK) inhibitor. As a drug substance classified under the Biopharmaceutics Classification System (BCS) as Class III, tofacitinib's high solubility is a key determinant of its biopharmaceutical properties.[1] This document details the physicochemical principles governing its solubility, presents robust, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and outlines validated analytical techniques for quantification. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to generating reliable and reproducible solubility data essential for formulation development, quality control, and regulatory submissions.

Introduction: Tofacitinib and the Imperative of Solubility

Tofacitinib is a pivotal small molecule inhibitor of the Janus kinase (JAK) family of enzymes, specifically targeting JAK1 and JAK3.[2] This mechanism disrupts the JAK-STAT signaling pathway, a critical cascade in the pathogenesis of autoimmune diseases, making tofacitinib an effective therapy for conditions such as rheumatoid arthritis and ulcerative colitis.[3][4] The drug is typically formulated as a citrate salt to optimize its physicochemical properties.[5]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation science.[6][7] It directly influences a drug's dissolution rate, absorption, and ultimately, its bioavailability. Tofacitinib citrate is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high solubility and low permeability.[1][8] Understanding its solubility profile under various conditions is therefore not merely a characterization exercise; it is a critical step that dictates formulation strategy, predicts in vivo performance, and supports regulatory biowaiver applications.[9][10] This guide provides the foundational knowledge and practical methodologies to thoroughly investigate the solubility of racemic tofacitinib.

Physicochemical Fundamentals of Tofacitinib Solubility

The solubility of tofacitinib is not a single value but a dynamic property influenced by several interconnected factors. A deep understanding of these factors is essential for designing meaningful experiments.

3.1 The Critical Role of pH and pKa

As a weak base, the aqueous solubility of tofacitinib is highly dependent on pH. The molecule's pKa is approximately 5.2.[11]

-

Below the pKa (pH < 5.2): In acidic environments, the molecule becomes protonated, forming a more soluble cationic species. This is why tofacitinib citrate exhibits significantly higher solubility in acidic media, which is physiologically relevant to the gastric environment.

-

Above the pKa (pH > 5.2): In neutral to basic environments, the un-ionized, free base form predominates, which has a much lower intrinsic solubility.